molecular formula C14H14ClNO2S B6501910 2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide CAS No. 1351661-99-8

2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide

Cat. No. B6501910
CAS RN: 1351661-99-8
M. Wt: 295.8 g/mol
InChI Key: WXCYPPFZZWSTAR-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide (CHTBP) is an organic compound with a wide range of potential applications. It is a type of amide and has a molecular formula of C11H10ClNO2S. CHTBP has a wide range of applications in the fields of medicine, chemistry, and other scientific research. It has been used in various laboratory experiments and has been studied for its potential therapeutic effects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The indole nucleus, present in this compound, has been a valuable scaffold for designing synthetic drug molecules. Researchers have explored its potential as a lead compound for developing novel drugs. The compound’s interactions with receptors and its affinity for specific targets could pave the way for therapeutic applications .

Boron Reagents in Suzuki–Miyaura Coupling

The compound’s boron-containing functional group could be utilized in Suzuki–Miyaura coupling reactions. This versatile synthetic method allows for the construction of complex organic molecules. The mild reaction conditions and functional group tolerance of this coupling make it widely applicable in organic synthesis .

Dihydrothiophene Derivatives

In recent studies, dihydrothiophene derivatives have demonstrated distinct regioselectivities under different conditions. For instance, in basic media, they form 2-arylamino-5-hydrazono-thiophene-3 carboxylates, while in acidic environments, they yield 5-(arylamino)thiophene-2,4-dicarboxylates. These findings open up avenues for designing novel derivatives with specific properties .

properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCYPPFZZWSTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide

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